molecular formula C12H12N2O2S B1490245 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2097971-30-5

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1490245
CAS No.: 2097971-30-5
M. Wt: 248.3 g/mol
InChI Key: GOZPQKOKPUVXND-UHFFFAOYSA-N
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Description

The compound 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted at three positions:

  • Position 1: Cyclopropylmethyl group, which enhances metabolic stability and modulates lipophilicity due to its small, rigid structure.
  • Position 3: Thiophen-3-yl group, an electron-rich heteroaromatic ring that may influence electronic interactions with biological targets.
  • Position 4: Carboxylic acid moiety, enabling hydrogen bonding and ionic interactions, critical for binding to receptors or enzymes.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-12(16)10-6-14(5-8-1-2-8)13-11(10)9-3-4-17-7-9/h3-4,6-8H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZPQKOKPUVXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its stability and biological relevance, alongside a cyclopropylmethyl substituent and a thiophene moiety. The molecular formula is C12H13N3SC_{12}H_{13}N_3S with a molecular weight of approximately 247.36 g/mol. The presence of these functional groups suggests potential for various biological interactions.

Biological Activities

Research indicates that derivatives of pyrazole, including 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antimicrobial properties against various pathogens. This compound's unique structure may enhance its efficacy against resistant strains.
  • Anticancer Properties : Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural frameworks have shown promise in targeting specific cancer pathways.
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been explored, with some compounds exhibiting inhibitory effects on inflammatory mediators.
  • Antidepressant Activity : Certain derivatives have been linked to neuroprotective effects, suggesting potential applications in treating depression and anxiety disorders.

Structure-Activity Relationship (SAR)

The biological activity of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid can be influenced by modifications to its structure. Key observations include:

  • Substituent Effects : The nature and position of substituents on the pyrazole ring significantly affect the compound's activity. For example, electron-withdrawing groups tend to enhance activity against specific targets.
  • Ring Size and Flexibility : The cyclopropylmethyl group contributes to the conformational flexibility of the molecule, which can enhance binding affinity to biological targets.

Synthesis

The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Thiophene Moiety : The thiophene ring can be incorporated through electrophilic substitution or coupling reactions.
  • Carboxylic Acid Functionalization : Finally, carboxylic acid groups can be introduced via oxidation or direct carboxylation methods.

Case Studies

Recent studies highlight the potential applications of this compound:

  • Anticancer Study : A derivative showed significant inhibition of cell growth in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Anti-inflammatory Research : In vivo models demonstrated that administration of this compound reduced inflammatory markers in induced arthritis models by over 50%, suggesting therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazole scaffold is highly versatile. Key comparisons are based on substituent variations at positions 1, 3, and 4:

Compound Name Position 1 Position 3 Position 4 Key Properties/Activities Reference
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid Cyclopropylmethyl Thiophen-3-yl Carboxylic acid Not reported; hypothesized enhanced binding via thiophene
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e) Benzoyl Phenyl Aldehyde Antioxidant, anti-inflammatory activity
1-(2-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid 2-Chlorophenyl 4-Methylphenyl Carboxylic acid No activity data; structural analog
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid Methyl p-Tolyl Carboxylic acid Discontinued; agrochemical applications
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid Ethyl Cyclopropyl Carboxylic acid Structural isomer; solubility studies
5-(trans-2-Phenylcyclopropyl)-1-(3-sulfonamidophenyl)-1H-pyrazole-4-carboxylic acid 3-Sulfonamidophenyl trans-2-Phenylcyclopropyl Carboxylic acid Keap1 inhibitor; high-resolution data

Key Observations

Ethyl/Methyl: Smaller alkyl groups (e.g., in ) may reduce metabolic stability but increase solubility.

Position 3 Substituents: Thiophen-3-yl (target compound): Electron-rich sulfur atom enhances π-π stacking and charge-transfer interactions compared to phenyl or p-tolyl .

Position 4 Functional Groups :

  • Carboxylic Acid : Common across analogs, facilitating ionic interactions (e.g., with kinases or receptors).
  • Aldehyde (): Less stable but reactive, enabling covalent binding in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

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